![molecular formula C16H21N3OS B2572862 N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1061286-44-9](/img/structure/B2572862.png)
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
Mécanisme D'action
TPCA-1 selectively inhibits the NF-κB pathway by targeting the IKKβ kinase, which is involved in the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which is required for the activation of NF-κB. The inhibition of NF-κB pathway by TPCA-1 leads to the downregulation of various genes involved in inflammation, immune response, and cancer development.
Biochemical and Physiological Effects
The inhibition of NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types, including macrophages, dendritic cells, and cancer cells. TPCA-1 has also been shown to induce apoptosis in cancer cells, including breast, prostate, and pancreatic cancer cells. Moreover, TPCA-1 has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, TPCA-1 has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experimental setups. Moreover, TPCA-1 has been found to have some off-target effects, which can affect the interpretation of the experimental results.
Orientations Futures
There are several future directions for the study of TPCA-1. One direction is to investigate the potential therapeutic applications of TPCA-1 in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. Another direction is to explore the combination of TPCA-1 with other drugs or therapies, which can enhance its efficacy and reduce its side effects. Moreover, the development of new analogs of TPCA-1 with improved pharmacokinetic properties and selectivity can also be a promising direction for future research. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of TPCA-1 can provide insights into the design of more selective inhibitors of the NF-κB pathway.
Méthodes De Synthèse
The synthesis of TPCA-1 involves multiple steps, starting from commercially available starting materials. The first step involves the preparation of 2-aminothiophene-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the intermediate product, which is further reacted with ethyl chloroacetate to form TPCA-1. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. TPCA-1 has been found to inhibit the NF-κB pathway, which is involved in the regulation of various genes related to inflammation, immune response, and cancer development. The inhibition of NF-κB pathway by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), and to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c17-12-16(6-2-1-3-7-16)18-15(20)11-19-8-4-14-13(10-19)5-9-21-14/h5,9H,1-4,6-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIIXRJZHATET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

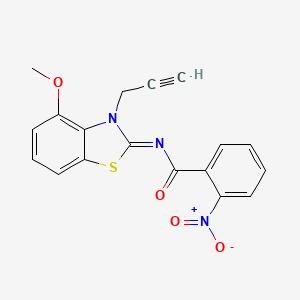
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
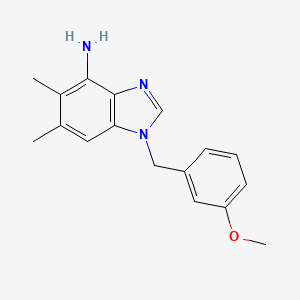
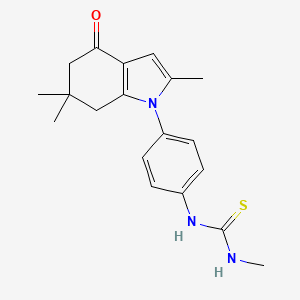

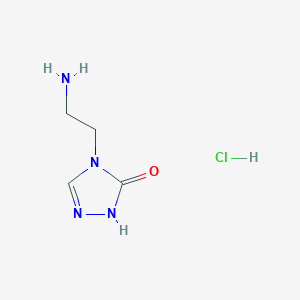
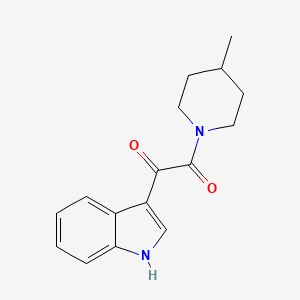
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
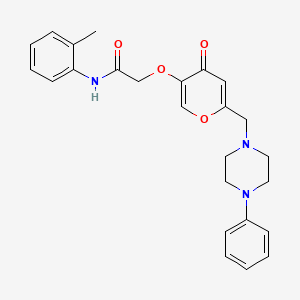
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
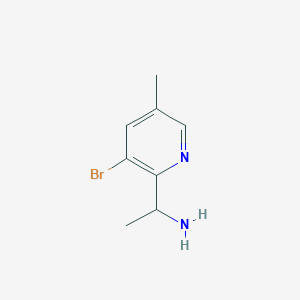
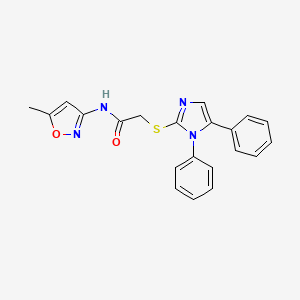
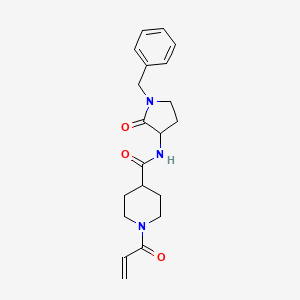
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)